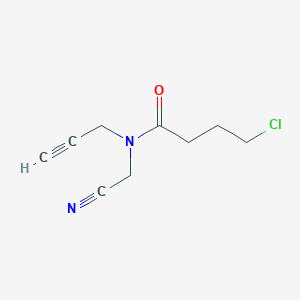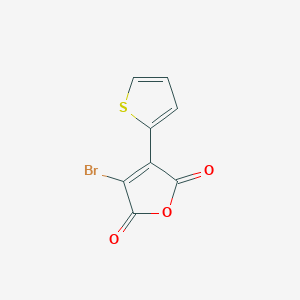
3-Fluoro-6H-(1)benzothiopyrano(4,3-b)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-6H-(1)benzothiopyrano(4,3-b)quinoline is a heterocyclic compound that belongs to the class of benzothiopyranoquinolines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry and materials science. The presence of a fluorine atom in the structure enhances its chemical stability and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6H-(1)benzothiopyrano(4,3-b)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 1-aminothioxanthone as a starting material, which undergoes a series of reactions including N-arylation and cyclization to form the desired compound . The reaction conditions often involve the use of copper as a catalyst and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-6H-(1)benzothiopyrano(4,3-b)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Fluoro-6H-(1)benzothiopyrano(4,3-b)quinoline involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6H-(1)benzothiopyrano(4,3-b)quinoline: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-Fluoro-6H-(1)benzothiopyrano(4,3-b)indole: Similar structure but with an indole ring instead of a quinoline ring.
4-Fluoro-6H-(1)benzothiopyrano(4,3-b)quinoline: Fluorine atom is positioned differently, affecting its reactivity and biological activity.
Uniqueness
The presence of the fluorine atom at the 3-position in 3-Fluoro-6H-(1)benzothiopyrano(4,3-b)quinoline makes it unique compared to other similar compounds. This structural feature enhances its chemical stability, reactivity, and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
52831-46-6 |
|---|---|
Molekularformel |
C16H10FNS |
Molekulargewicht |
267.3 g/mol |
IUPAC-Name |
3-fluoro-6H-thiochromeno[4,3-b]quinoline |
InChI |
InChI=1S/C16H10FNS/c17-12-5-6-13-15(8-12)19-9-11-7-10-3-1-2-4-14(10)18-16(11)13/h1-8H,9H2 |
InChI-Schlüssel |
BAOCJTCFNYOWRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC3=CC=CC=C3N=C2C4=C(S1)C=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



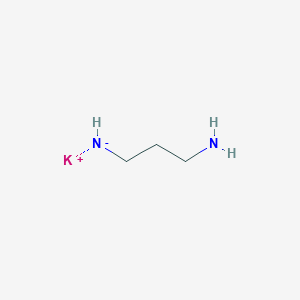
![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
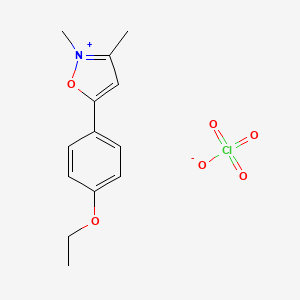


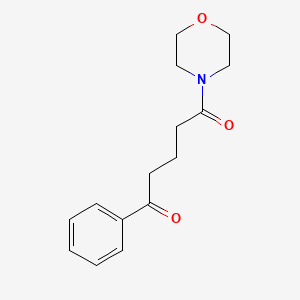
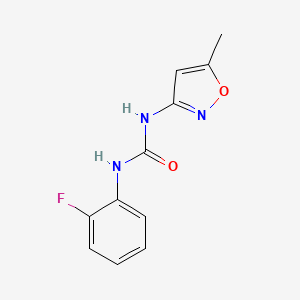
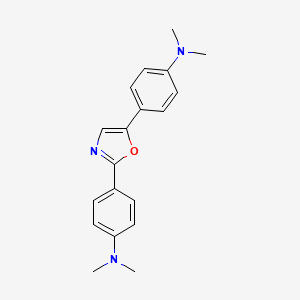

![2-Methyl-2-[(propoxymethyl)peroxy]propane](/img/structure/B14637070.png)

